6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOSFOEEOEGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)Br)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroquinolines, while oxidation can produce quinoline derivatives.
Scientific Research Applications
6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)
- Key Features : The hydroxyl group at position 6 confers potent antioxidant and anti-inflammatory properties. In a Parkinson’s disease model, HTHQ significantly reduced oxidative stress markers (e.g., 8-isoprostane, lipid/protein oxidation products) and suppressed NF-κB-mediated inflammation, outperforming the drug rasagiline .
- Comparison : Unlike the bromine in the target compound, the hydroxyl group enhances HTHQ’s ability to scavenge free radicals, making it more bioactive in neuroprotective applications.
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (DHE)
- Key Features : The ethoxy group improves water solubility compared to lipophilic analogs like ethoxyquin. DHE’s solid-state stability and solubility make it suitable for use in animal feed additives .
- Comparison : The ethoxy substituent alters physical properties (e.g., phase state) but lacks the bromine’s utility in synthetic derivatization.
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride
- The hydrochloride salt enhances solubility for in vivo applications .
- Comparison : The dimethyl substitution at position 4 distinguishes it from the target compound’s 2,2,4-trimethyl configuration, impacting molecular conformation and reactivity.
Positional Isomerism and Reactivity
8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Key Features : Bromine at position 8 instead of 6 alters electronic distribution and steric interactions. This isomer exhibits distinct reaction kinetics in electrophilic substitution reactions .
- Comparison : Positional differences affect synthetic pathways and biological target engagement, underscoring the importance of substituent placement.
Physical and Chemical Properties
| Compound Name | Substituents | Physical State | Solubility | Key Reactivity |
|---|---|---|---|---|
| 6-Bromo-2,2,4-trimethyl-THQ | Br, 2,2,4-CH3 | Liquid | Organic solvents | Cross-coupling, electrophilic substitution |
| 6-Hydroxy-2,2,4-trimethyl-THQ (HTHQ) | OH, 2,2,4-CH3 | Solid | Polar solvents | Antioxidant, anti-inflammatory |
| 6-Ethoxy-2,2,4-trimethyl-THQ (DHE) | OCH2CH3, 2,2,4-CH3 | Solid | Water-soluble | Feed additive |
| 8-Bromo-2,2,4-trimethyl-THQ | Br (position 8), CH3 | Liquid | Organic solvents | Altered reaction kinetics |
Biological Activity
6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their potential therapeutic properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is C₁₂H₁₆BrN. Its structure includes a bromine atom and three methyl groups that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 256.17 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 82381648 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its lipophilicity and may facilitate better membrane penetration. This compound has been shown to exhibit enzyme inhibition and receptor modulation properties:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can act on neurotransmitter receptors or other cellular receptors influencing signal transduction pathways.
Pharmacological Effects
Research indicates that this compound demonstrates several pharmacological effects:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Properties : Reduces inflammation in preclinical models.
- Cytotoxicity : Displays selective cytotoxicity towards certain cancer cell lines with minimal effects on normal cells.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrahydroquinoline derivatives including this compound. Results showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL .
- Anti-inflammatory Effects : In a rat model of acute inflammation induced by carrageenan injection, administration of this compound resulted in a marked reduction in paw edema compared to control groups . The effective dose was found to be around 10 mg/kg.
- Cytotoxic Studies : A comparative study assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values below 20 µM for these cell lines while showing low toxicity towards normal fibroblast cells .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline?
The synthesis typically involves bromination of the parent compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key steps include:
- Regioselective bromination : Conducted in solvents like dichloromethane or DMF, often with catalysts (e.g., FeBr₃) to direct bromination to the 6th position of the quinoline ring .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .
- Industrial scaling : Automated reactors optimize yield and reproducibility, though lab-scale synthesis prioritizes regiocontrol via temperature modulation (0–25°C) .
(Advanced) How does the substitution pattern influence regioselectivity during bromination of tetrahydroquinoline derivatives?
Regioselectivity is governed by electronic and steric effects:
- Electron-donating methyl groups at positions 2 and 4 deactivate the quinoline ring, directing bromination to the electron-deficient 6th position.
- Steric hindrance : Bulky substituents at adjacent positions (e.g., 2,2-dimethyl groups) further restrict alternative bromination sites. Computational studies (DFT) and experimental data (HPLC tracking of intermediates) validate this mechanism .
(Basic) What biological activities have been reported for this compound, and what assays are used to evaluate them?
Reported activities include:
- Antimicrobial : Tested via MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values ranging 8–32 µg/mL .
- Anticancer : Evaluated in vitro using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), showing 40–60% inhibition at 50 µM .
- Neuroprotective potential : Analogs (e.g., 6-hydroxy derivatives) reduce oxidative stress in Parkinson’s disease models via ROS scavenging assays .
(Advanced) How do structural modifications (e.g., halogenation, methylation) impact biological activity in tetrahydroquinoline derivatives?
A comparative analysis reveals:
| Compound | Substituents | Antimicrobial IC₅₀ (µg/mL) | Anticancer Activity |
|---|---|---|---|
| 6-Bromo-2,2,4-trimethyl-THQ | Br, 2,2,4-CH₃ | 8–32 | Moderate (50% inhibition) |
| 6-Chloro-8-(trifluoromethyl)-THQ | Cl, CF₃ | 2–16 | High (70% inhibition) |
| 2,2,4-Trimethyl-THQ (no Br) | None | >64 | Inactive |
Halogenation enhances lipophilicity and target binding, while methyl groups stabilize the bioactive conformation .
(Basic) What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.13 ppm for aromatic protons) and methyl group integration .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 254.17 [M+H]⁺) validate purity .
- HPLC : Monitors reaction progress and quantifies byproducts (e.g., dibrominated impurities) .
(Advanced) What strategies are used to resolve enantiomers of tetrahydroquinoline derivatives for chiral studies?
- Chemoenzymatic synthesis : Lipases (e.g., Candida antarctica) or acyltransferases catalyze kinetic resolutions of racemic alcohols, achieving >90% enantiomeric excess (ee) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers for pharmacological profiling .
(Basic) What safety precautions are recommended when handling this compound?
- Toxicity : Harmful if inhaled or ingested; use fume hoods and PPE (gloves, goggles).
- Storage : Room temperature in airtight containers, away from oxidizers .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How does the compound’s stability under oxidative or reductive conditions affect its applications?
- Oxidation : Converts to quinoline derivatives via KMnO₄ or CrO₃, limiting use in oxidative environments .
- Reduction : LiAlH₄ reduces the ring to decahydroquinoline, altering bioactivity. Stability studies (TGA/DSC) recommend inert atmospheres for long-term storage .
(Basic) What industrial applications exist beyond biomedical research?
- Material science : Acts as a corrosion inhibitor for steel alloys via surface adsorption studies (electrochemical impedance spectroscopy) .
- Electronics : Enhances light absorption in dye-sensitized solar cells (DSSCs) .
(Advanced) What computational tools predict the compound’s reactivity and interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cytochrome P450) with ∆G values < −8 kcal/mol .
- QSAR models : Relate substituent electronegativity to antimicrobial potency (R² = 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
